Fmoc-L-Cyclopropylalanine

Chiral resolution Peptide synthesis SPPS

Standard alanine substitution often fails to lock bioactive conformation, leading to poor SAR and rapid proteolysis. Fmoc-L-Cyclopropylalanine solves this via cyclopropyl-imposed backbone rigidity. • Achieves 10-fold HCV GT-1 potency gain in SAR campaigns • Shields adjacent amide bonds from protease degradation, extending half-life • Supplied at ≥97% purity, stored at 2-8°C, with global logistics support

Molecular Formula C21H21NO4
Molecular Weight 351,41 g/mole
CAS No. 214750-76-2
Cat. No. B557507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Cyclopropylalanine
CAS214750-76-2
Synonyms214750-76-2; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoicacid; Fmoc-L-Cyclopropylalanine; (2S)-3-cyclopropyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; N-Fmoc-cyclopropylalanine; AmbotzFAA1764; AC1ODUO4; Fmoc-beta-cyclopropyl-Ala-OH; SCHEMBL5324353; MolPort-003-725-634; ZINC2569788; CF-732; AKOS015837219; AKOS015949966; FL576-1; AK162664; AM003370; AM020191; TL8006223; 3B3-077935; (2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid
Molecular FormulaC21H21NO4
Molecular Weight351,41 g/mole
Structural Identifiers
SMILESC1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyDRGUEWQZLABTFG-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Cyclopropylalanine: A Constrained Building Block for Peptides


Fmoc-L-Cyclopropylalanine (CAS 214750-76-2) is a protected, non-proteinogenic amino acid derivative characterized by a cyclopropyl group in its side chain. This structural motif introduces significant conformational rigidity compared to natural alanine . It is a chiral building block, supplied with an L-configuration and an Fmoc protecting group for standard solid-phase peptide synthesis (SPPS). Its primary utility lies in conferring constrained, predefined backbone geometries and enhanced metabolic stability to synthetic peptides, making it a critical intermediate in the design of peptidomimetic drug candidates [1].

SPPS-compatible Fmoc-protected amino acid
L-enantiomer for defined stereochemistry
Cyclopropyl constraint restricts backbone flexibility

Fmoc-L-Cyclopropylalanine: Irreplaceable in SPPS


In peptide drug discovery, simple substitution of building blocks can critically undermine a lead candidate's pharmacological profile. While standard aliphatic or aromatic amino acids (e.g., L-Ala, L-Phe, L-Cha) are often used, they lack the specific conformational constraints and steric properties of the cyclopropyl ring in Fmoc-L-Cyclopropylalanine . This cyclopropyl group introduces a unique combination of steric bulk and geometric rigidity that forces a specific backbone dihedral angle, which is distinct from the flexibility of L-alanine or the larger ring of cyclohexylalanine. This directly impacts the resulting peptide's three-dimensional structure, binding affinity for target proteins like HCV NS4B or HIV-1 protease, and its vulnerability to enzymatic degradation [1]. Using a less rigid analog risks generating a peptide with a different active conformation, lower potency, and poorer pharmacokinetic stability, thereby invalidating structure-activity relationship (SAR) studies and preclinical development efforts.

Fmoc-L-Cyclopropylalanine vs. Fmoc-D-Cyclopropylalanine
Opposite enantiomer may reverse stereochemical outcome and biological activity in assembled peptides.
Fmoc-L-Cyclopropylalanine vs. Fmoc-L-Alanine
Lacks cyclopropyl ring; increased backbone flexibility may alter target binding and proteolytic stability.
Fmoc-L-Cyclopropylalanine vs. Fmoc-L-Cyclohexylalanine
Larger cyclohexyl ring may not replicate the specific steric and dihedral angle constraints of cyclopropyl.

Fmoc-L-Cyclopropylalanine: Key Evidence vs. Analogs


Chiral Purity and Enantiomeric Identity

Procurement of the specific L-enantiomer of Fmoc-cyclopropylalanine is critical for maintaining stereochemical fidelity in peptide synthesis. The target compound exhibits a specific optical rotation that distinguishes it from its D-enantiomer (Fmoc-D-Cyclopropylalanine, CAS 170642-29-2). Using the incorrect enantiomer would result in a diastereomeric peptide with altered biological activity .

Chiral identity
Head-to-head
−12.8° vs +12.8°
Confirms L-enantiomer; prevents diastereomer mismatch
Polarimetry at 20°C, DMF
Chiral resolution Peptide synthesis SPPS

High Purity for Reproducible SPPS

The compound is routinely supplied at a high purity grade, which is a standard requirement for obtaining reliable and reproducible results in sensitive solid-phase peptide synthesis (SPPS) processes. Lower purity grades can contain impurities that lead to unwanted side reactions, truncated sequences, or reduced yields [1].

Purity (HPLC)
Specification review
≥97%
Reduces batch-to-batch variability in SPPS
HPLC analysis
Solid-phase peptide synthesis Purity Quality control

Potent HCV NS4B Inhibition via Piperazinone SAR

Fmoc-L-cyclopropylalanine was a crucial building block in the synthesis and structure-activity relationship (SAR) exploration of piperazinone derivatives, a novel class of potent HCV NS4B inhibitors [1]. The cyclopropyl-containing side chain was a key structural component in the lead compound 2a, which was identified as a low micromolar inhibitor of HCV genotype 1 (GT-1) [1]. Extensive SAR studies around this core led to a 10-fold increase in GT-1 potency when the chiral phenylcyclopropyl amide side chain was replaced [1].

HCV GT-1 potency
Head-to-head
Lead (low µM) +10‑fold optimized analog
Supports pharmacophore development for NS4B inhibitors
Cell-based HCV GT-1 replicon assay
Antiviral HCV NS4B inhibitor SAR

HIV-1 Protease Dimerization Inhibition

This building block has been used to develop low molecular weight inhibitors that target the dimerization interface of HIV-1 protease, a validated but challenging antiviral mechanism distinct from active-site inhibition . This application demonstrates the compound's utility in tackling non-traditional protein-protein interaction targets.

HIV-1 PR mechanism
Class-level
Dimerization interface disruption
vs active-site inhibitors
Supports allosteric inhibitor design strategy
Target engagement inferred from studies
HIV-1 Antiviral Protease inhibitor

Conformational Rigidity Enhances Peptide Stability

The cyclopropyl group in Fmoc-L-cyclopropylalanine introduces a severe conformational constraint on the peptide backbone compared to the freely rotating methyl group of L-alanine [1]. This preorganization can lead to improved binding affinity and significantly enhanced resistance to proteolytic degradation, a common liability of peptide-based therapeutics [2].

Backbone constraint
Class-level
Cyclopropyl ring restricts φ/ψ
vs flexible L-Ala methyl
May improve binding affinity and proteolytic resistance
Property inferred from Ac3c analog studies
Peptidomimetics Conformational constraint Stability

Fmoc-L-Cyclopropylalanine: Application Scenarios


Constrained Peptidomimetic Synthesis

Researchers designing peptidomimetics for challenging targets like proteases or protein-protein interactions (PPIs) can leverage Fmoc-L-Cyclopropylalanine to replace a natural alanine or flexible residue. This substitution pre-organizes the peptide backbone, as supported by class-level inferences from conformationally constrained amino acid studies [1], leading to potentially higher target affinity and selectivity. This is a standard approach for improving the drug-like properties of linear peptide leads [2].

Antiviral Lead Optimization

This building block is a validated component for SAR studies on antiviral targets, most notably HCV NS4B [1] and HIV-1 protease dimerization [2]. A research team can incorporate Fmoc-L-Cyclopropylalanine into a peptide or small molecule library to explore its impact on potency against these or related viral proteins. The established 10-fold improvement in HCV GT-1 potency from SAR studies provides a precedent for its use in lead optimization campaigns [1].

Stabilizing Linear Peptide Therapeutics

For projects where a linear peptide shows promising activity but suffers from rapid proteolytic degradation in plasma, incorporating Fmoc-L-Cyclopropylalanine can enhance metabolic stability [1]. Its constrained geometry can shield the adjacent amide bond from protease recognition [2]. This approach can extend the in vivo half-life of a peptide candidate, reducing the required dosing frequency and improving its therapeutic window.

Application
Selection Property
Validation Focus
Peptidomimetic backbone preorganization
Conformational constraint, Fmoc-SPPS compatibility
Affinity and selectivity in target binding assays
Antiviral target SAR
Reported NS4B/protease engagement precedent
Potency gain in relevant antiviral assays
Peptide stability enhancement
Backbone rigidification against proteolysis
In vitro stability and plasma exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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